molecular formula C10H21NO2 B030767 (2S,3R,4E)-2-Amino-4-decene-1,3-diol CAS No. 235431-59-1

(2S,3R,4E)-2-Amino-4-decene-1,3-diol

Cat. No. B030767
M. Wt: 187.28 g/mol
InChI Key: SVBOJQHSJYZATL-LOSXEJPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of molecules similar to "(2S,3R,4E)-2-Amino-4-decene-1,3-diol," particularly those involving chiral 1,2-amino alcohols and 1,2-diols, has been significantly advanced through direct asymmetric synthesis methods. Organocatalytic reactions have been employed to achieve high enantiomeric enrichment of anti-1,2-amino alcohols and syn-1,2-diols, utilizing primary amine-containing amino acids as catalysts. These methods offer practical, efficient routes for synthesizing structurally complex and biologically relevant molecules (Ramasastry et al., 2007).

Molecular Structure Analysis

The molecular structure and spectroscopic analysis of related compounds have been thoroughly investigated, revealing detailed insights into their structural characteristics. For instance, novel compounds synthesized through slow evaporation techniques have been characterized using XRD, FTIR, NMR, and UV–Vis spectra alongside DFT computations. These studies not only provide a deep understanding of the molecular structure but also evaluate the compound's electronic properties and potential nonlinear optical (NLO) behavior (Pavitha et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving "(2S,3R,4E)-2-Amino-4-decene-1,3-diol" and its analogs often involve complex transformations, including cycloadditions, which are crucial for synthesizing various bioactive molecules. Enantioselective cycloaddition reactions have expanded to incorporate reactive olefinic components, enabling the synthesis of chiral 1,2-amino alcohols, 1,2-diamines, and β-amino acids with high yields and enantioselectivity. Such reactions underline the versatility and synthetic utility of these compounds in organic synthesis (Reddy et al., 2017).

Physical Properties Analysis

The physical properties of compounds related to "(2S,3R,4E)-2-Amino-4-decene-1,3-diol" have been explored through various studies, focusing on their crystalline structure, protolytic properties, and alkylating activities. These investigations provide valuable information on the stability, solubility, and reactivity of such compounds, contributing to their application in further chemical syntheses and potential industrial applications (Budzisz et al., 2005).

properties

IUPAC Name

(E,2S,3R)-2-aminodec-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-10(13)9(11)8-12/h6-7,9-10,12-13H,2-5,8,11H2,1H3/b7-6+/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBOJQHSJYZATL-LOSXEJPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/[C@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476457
Record name (E,2S,3R)-2-aminodec-4-ene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R,4E)-2-Amino-4-decene-1,3-diol

CAS RN

235431-59-1
Record name (E,2S,3R)-2-aminodec-4-ene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.